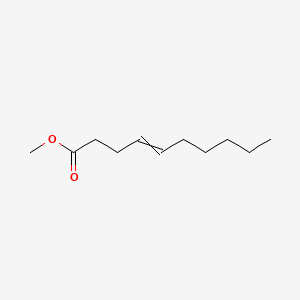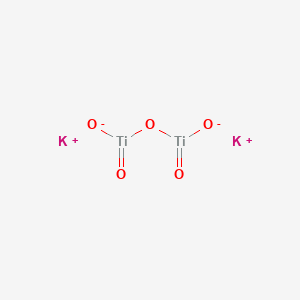
Palladium10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Palladium10” appears to refer to a form of palladium that is used in various applications. Palladium is a chemical element with the symbol Pd and atomic number 46 . It is a rare and lustrous silvery-white metal discovered in 1803 by William Hyde Wollaston . Palladium is part of the platinum group metals and is located in the center of the Periodic Table in the Iron – Cobalt – Nickel group . It is often used in catalytic converters, jewelry, dentistry, watchmaking, aircraft spark plugs, electrical contacts, and surgical instruments .
Synthesis Analysis
Palladium nanoparticles are synthesized using various chemical and physical methods . The physical methods require energy-intensive processes that include maintaining high temperatures and/or pressure . The chemical methods usually involve harmful solvents, hazardous reducing or stabilizing agents, or produce toxic pollutants and by-products . More environmentally friendly approaches for the synthesis of palladium nanoparticles have emerged, based on the use of the reducing ability of phytochemicals and other biomolecules to chemically reduce palladium ions and form nanoparticles .
Molecular Structure Analysis
Palladium has a face-centered cubic crystal structure . Its atomic radius is 0.138 nm . The linear formula for palladium is Pd . The molecular weight of palladium is 106.42 .
Chemical Reactions Analysis
Palladium is a key component in many catalysts . It is used in myriad catalytic processes, including the Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . Palladium-catalyzed reactions are a class of highly successful reactions with applications in organic synthesis .
Physical and Chemical Properties Analysis
Palladium has a density of 12.02 g/cm³ at 20°C . Its melting point is 1554°C, and its boiling point is 2963°C . Palladium has a number of oxidation states: 0, +2, +3, +4, with the divalent state being the most common .
Mechanism of Action
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 'Palladium10' involves the reduction of palladium(II) chloride with a reducing agent in the presence of a stabilizing agent.", "Starting Materials": [ "Palladium(II) chloride", "Reducing agent (e.g. sodium borohydride, hydrazine hydrate)", "Stabilizing agent (e.g. polyvinylpyrrolidone)" ], "Reaction": [ "Dissolve palladium(II) chloride in water to form a solution.", "Add the reducing agent slowly to the palladium(II) chloride solution while stirring.", "Add the stabilizing agent to the mixture and continue stirring for a period of time.", "Filter the resulting mixture to obtain the solid product, 'Palladium10'." ] } | |
CAS No. |
15128-18-4 |
Molecular Formula |
C2H6O |
Molecular Weight |
0 |
Synonyms |
Palladium10 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




